molecular formula C6H6BrNS B14217142 Benzenesulfenamide, 2-bromo- CAS No. 532931-52-5

Benzenesulfenamide, 2-bromo-

Cat. No.: B14217142
CAS No.: 532931-52-5
M. Wt: 204.09 g/mol
InChI Key: KZPGAGCMPWBUKO-UHFFFAOYSA-N
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Description

Benzenesulfenamide, 2-bromo- is an organic compound that belongs to the class of benzenesulfonamides. It is characterized by the presence of a bromine atom attached to the benzene ring, which is further connected to a sulfonamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of benzenesulfenamide, 2-bromo- typically involves the reaction of 2-bromobenzenesulfonyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of advanced techniques to optimize yield and purity.

Chemical Reactions Analysis

Benzenesulfenamide, 2-bromo- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzenesulfenamide, 2-bromo- has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of benzenesulfenamide, 2-bromo- involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Benzenesulfenamide, 2-bromo- can be compared with other similar compounds, such as:

    Benzenesulfonamide: Lacks the bromine atom and has different chemical properties.

    2-Chlorobenzenesulfonamide: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.

    N-Butylbenzenesulfonamide: Contains a butyl group, which affects its solubility and biological activity.

The uniqueness of benzenesulfenamide, 2-bromo- lies in its specific chemical structure, which imparts distinct properties and applications.

Properties

CAS No.

532931-52-5

Molecular Formula

C6H6BrNS

Molecular Weight

204.09 g/mol

IUPAC Name

S-(2-bromophenyl)thiohydroxylamine

InChI

InChI=1S/C6H6BrNS/c7-5-3-1-2-4-6(5)9-8/h1-4H,8H2

InChI Key

KZPGAGCMPWBUKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SN)Br

Origin of Product

United States

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